molecular formula C10H4FIN2 B12047008 2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile

2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile

Cat. No.: B12047008
M. Wt: 298.05 g/mol
InChI Key: WVTRFJNCBHHSNI-UHFFFAOYSA-N
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Description

2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile is an organic compound with the molecular formula C10H4FIN2. This compound is characterized by the presence of a fluoro and an iodo substituent on a phenyl ring, which is connected to a propanedinitrile group through a methylene bridge. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-5-iodobenzaldehyde and malononitrile.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between 2-fluoro-5-iodobenzaldehyde and malononitrile. This reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions.

    Purification: The crude product obtained from the condensation reaction is purified using techniques such as recrystallization or column chromatography to yield pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The presence of the fluoro and iodo substituents on the phenyl ring makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The methylene bridge connecting the phenyl ring to the propanedinitrile group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the fluoro or iodo substituents.

Scientific Research Applications

2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential biological activity and therapeutic applications.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.

    Industry: The compound’s chemical properties make it useful in the development of materials with specialized functions, such as advanced polymers or electronic materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Fluorophenyl)methylidene]propanedinitrile
  • 2-[(2-Iodophenyl)methylidene]propanedinitrile
  • 2-[(2-Chlorophenyl)methylidene]propanedinitrile

Uniqueness

2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile is unique due to the presence of both fluoro and iodo substituents on the phenyl ring This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules

Properties

Molecular Formula

C10H4FIN2

Molecular Weight

298.05 g/mol

IUPAC Name

2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile

InChI

InChI=1S/C10H4FIN2/c11-10-2-1-9(12)4-8(10)3-7(5-13)6-14/h1-4H

InChI Key

WVTRFJNCBHHSNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C=C(C#N)C#N)F

Origin of Product

United States

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